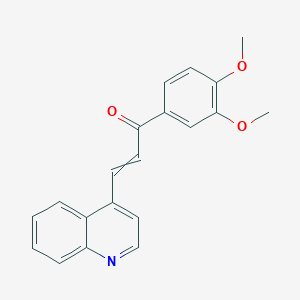

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

Description

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 3,4-dimethoxyphenyl group and a quinolin-4-yl moiety. Chalcones, with their α,β-unsaturated ketone framework, are widely studied for their nonlinear optical (NLO) properties, biological activities (e.g., antimicrobial, anticancer), and structural versatility .

Synthesis typically involves Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and quinoline-4-carbaldehyde under alkaline conditions, followed by purification via column chromatography or recrystallization . Crystallographic studies (using SHELX programs) reveal planar or near-planar geometries, influenced by substituents .

Properties

CAS No. |

914383-86-1 |

|---|---|

Molecular Formula |

C20H17NO3 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C20H17NO3/c1-23-19-10-8-15(13-20(19)24-2)18(22)9-7-14-11-12-21-17-6-4-3-5-16(14)17/h3-13H,1-2H3 |

InChI Key |

CTRMPTDLHDNYPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline and phenyl derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone linkage to a saturated propyl chain.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)propane.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that chalcone derivatives, including 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, possess significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity

A study investigated the effects of several chalcone derivatives on different cancer cell lines. Among them, this compound exhibited potent cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis and cell cycle arrest at G2/M phase, leading to a reduction in cell viability.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Cell cycle arrest at G2/M phase |

Antimicrobial Applications

Chalcones are recognized for their antimicrobial properties against a range of pathogens. The compound has been evaluated for its effectiveness against both bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

In a screening study, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory potential of chalcones has been well-documented. The compound under discussion has shown promise in reducing inflammation markers in vitro.

Case Study: Inflammatory Response

In vitro studies indicated that treatment with this compound significantly lowered the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may include:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways : By influencing apoptotic proteins such as Bcl-2 and caspases, it can promote programmed cell death in cancer cells.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is primarily based on its ability to interact with specific molecular targets, such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the dimethoxyphenyl group can enhance binding affinity to various proteins. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Properties of Selected Chalcone Derivatives

Key Observations:

Dihedral Angles and Planarity: The target compound and its dimethoxyphenyl analogs (e.g., Entry 5) exhibit near-planar geometries (dihedral angles <10°), enhancing π-conjugation and NLO efficiency . In contrast, halogenated derivatives (Entries 2–3) show larger dihedral angles (up to 50.18°), reducing planarity due to steric and electronic effects of bulky substituents . Quinoline-containing chalcones (Entries 1, 4) demonstrate π–π stacking (centroid distances ~3.4–3.7 Å), which stabilizes crystal packing and may enhance charge transfer .

NLO Properties: Bromo- and fluoro-substituted chalcones (Entries 2–3) exhibit strong third-order NLO responses (2.98–3.21 ×10⁻¹² esu) under 532 nm laser irradiation, attributed to electron-withdrawing halogen atoms enhancing polarizability .

Biological Activities: Quinoline-chalcone hybrids (Entry 4) show antimicrobial and anticancer activities, likely due to the quinoline scaffold’s ability to intercalate DNA or inhibit enzymes like topoisomerases . Hydroxyphenyl derivatives (Entry 6) exhibit antioxidant properties, linked to hydrogen bonding and radical scavenging .

Substituent Effects on Properties

- Electron-Donating Groups (e.g., Methoxy): Enhance NLO response and planarity by increasing electron density in the enone system .

- Electron-Withdrawing Groups (e.g., Halogens): Improve NLO properties but may reduce planarity due to steric hindrance .

- Quinoline Moieties: Introduce π–π interactions and bioactivity but may complicate synthesis due to reduced solubility .

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound belonging to the chalcone class. Chalcones are characterized by their open-chain structure and are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activities of this specific chalcone derivative, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline moiety and methoxy groups on the phenyl ring, which enhance its solubility and reactivity. The general structure can be represented as follows:

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C18H17NO3 |

| Molecular Weight | 295.34 g/mol |

| Structural Class | Chalcone |

| Key Functional Groups | Methoxy (-OCH3), Quinoline |

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcones, including this compound. Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms:

- Mitochondrial Pathways : The compound promotes mitochondrial dysfunction leading to cell death.

- Microtubule Interaction : Chalcones can disrupt microtubule dynamics, affecting cell division.

- Cell Cycle Regulation : They modulate cell cycle checkpoints, inhibiting proliferation.

A study by Shukla et al. (2021) emphasized that electron-donating groups like methoxy enhance the cytotoxicity of chalcones against various cancer cell lines .

Antimicrobial Activity

Chalcones have also demonstrated significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound exhibit activity against a range of pathogens:

- Bacterial Strains : Effective against E. coli, S. aureus, and B. cereus.

- Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.

Anti-inflammatory Properties

Chalcones possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing treatments for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of methoxy groups significantly influences the biological activity of chalcones. Studies indicate that:

- Electron-Donating Groups : Enhance solubility and reactivity.

- Quinoline Moiety : Contributes to increased binding affinity with biological targets.

Table 2: Summary of SAR Findings

| Compound Structure | Biological Activity |

|---|---|

| This compound | Anticancer, Antimicrobial |

| 1-(4-Methoxyphenyl)-3-(quinolin-2-yl)prop-2-enone | Varying cytotoxicity based on substitution |

| 1-(2-Hydroxyphenyl)-3-(quinolin-4-y)prop-2-enone | Enhanced hydrogen bonding interactions |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : In vitro assays demonstrated significant cytotoxic effects on human leukemia cells (HL-60), with IC50 values indicating potent activity .

- Antimicrobial Efficacy : A comparative study showed that derivatives exhibited MIC values ranging from 0.17 to 0.47 mg/mL against various bacterial strains, establishing a dose-dependent relationship .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.